2-bromo-N-methyl-5-(trifluoromethyl)aniline
Overview
Description
2-Bromo-N-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary target of 2-bromo-N-methyl-5-(trifluoromethyl)aniline is the hepatitis C virus (HCV) NS3 protease . This enzyme plays a crucial role in the replication of the hepatitis C virus, making it a key target for antiviral drugs .
Mode of Action
This compound interacts with the HCV NS3 protease, inhibiting its function
Biochemical Pathways
By inhibiting the HCV NS3 protease, this compound disrupts the viral replication process . This affects the overall life cycle of the hepatitis C virus, reducing its ability to infect host cells and propagate within the host organism .
Result of Action
The inhibition of the HCV NS3 protease by this compound results in a decrease in viral replication . This can lead to a reduction in the viral load within the host organism, potentially alleviating symptoms and slowing the progression of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature . .
Biochemical Analysis
Biochemical Properties
2-bromo-N-methyl-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly as a precursor in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3 protease
Cellular Effects
Given its role in the synthesis of HCV NS3 protease inhibitors, it may influence cell function by affecting viral replication processes .
Molecular Mechanism
It is known to be involved in the synthesis of inhibitors for HCV NS3 protease , suggesting it may interact with this enzyme or its substrates
Metabolic Pathways
Given its role in the synthesis of HCV NS3 protease inhibitors , it may be involved in pathways related to viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline typically involves the bromination of N-methyl-5-(trifluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or trifluoromethyl groups to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-N-methyl-5-(trifluoromethyl)aniline.
Scientific Research Applications
2-Bromo-N-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.
2-Chloro-4-(trifluoromethyl)aniline: Similar structure with chlorine instead of bromine.
4-Bromobenzotrifluoride: Similar structure but lacks the amino group.
Uniqueness
2-Bromo-N-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The N-methyl group further differentiates it from other similar compounds, potentially affecting its reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-N-methyl-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHVALVNOCFVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241585 | |
Record name | 2-Bromo-N-methyl-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187395-73-8 | |
Record name | 2-Bromo-N-methyl-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187395-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-methyl-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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